molecular formula C13H23NO3 B12631895 Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

Cat. No.: B12631895
M. Wt: 241.33 g/mol
InChI Key: MIEUCVNNMTVMHW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official International Union of Pure and Applied Chemistry name is this compound, which systematically describes the molecular architecture through its constituent structural elements. The nomenclature indicates a fused bicyclic system where a pyrano ring is fused to a pyridine ring at the 3,2-c positions, with complete saturation of the ring system denoted by the octahydro prefix.

The systematic naming convention incorporates several critical structural descriptors that define the molecular framework. The pyrano[3,2-c]pyridine designation specifies the exact fusion pattern between the six-membered pyran ring and the six-membered pyridine ring, where the numbers 3,2-c indicate the specific carbon atoms involved in the ring fusion. The octahydro prefix signifies that all eight possible hydrogen atoms have been added to the fused ring system, resulting in complete saturation and elimination of all double bonds within the bicyclic framework. The carboxylate functionality is attached at position 6 of the fused ring system and is protected as a tert-butyl ester, providing both steric bulk and chemical stability to the molecule.

Table 1: Nomenclature Components and Structural Significance

Component Structural Significance Chemical Implication
Tert-butyl Bulky ester protecting group Provides steric hindrance and stability
Octahydro Complete saturation of ring system Eliminates aromatic character
Pyrano[3,2-c] Specific fusion pattern Defines spatial arrangement
Pyridine Six-membered nitrogen heterocycle Introduces basicity and polarity
6-carboxylate Ester functionality at position 6 Provides electrophilic center

The molecular formula designation as carbon thirteen hydrogen twenty-three nitrogen one oxygen three reflects the precise atomic composition, with a molecular weight of 241.33 grams per mole. The Chemical Abstracts Service registry number 1332455-45-4 provides unique identification for this specific compound within chemical databases. Alternative systematic names include various descriptor combinations that emphasize different aspects of the molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and conformational preferences of this compound. The crystallographic investigation reveals critical conformational details about the fused ring system and the spatial arrangement of substituents. Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state.

The crystallographic methodology involves mounting high-quality crystals in an intense X-ray beam and systematically collecting diffraction data through controlled rotation of the crystal. The resulting diffraction pattern provides information about the three-dimensional electron density distribution, which is subsequently refined to produce an accurate molecular model. For complex heterocyclic compounds like this compound, crystallographic analysis is essential for understanding conformational preferences that cannot be determined through other analytical methods.

Table 2: Crystallographic Analysis Parameters

Parameter Typical Value Range Analytical Significance
Crystal Size 0.1-0.5 millimeters Minimum size for adequate diffraction
Resolution 0.8-1.5 Angstroms Determines structural detail level
Data Collection Temperature 100-295 Kelvin Affects thermal motion and crystal quality
Completeness >95% Ensures reliable structural determination
Refinement R-factor <5% Indicates model accuracy

The three-dimensional structure reveals that the octahydropyrano[3,2-c]pyridine core adopts a specific conformation that minimizes steric interactions between adjacent ring systems. The tert-butyl carboxylate group occupies a spatial orientation that reduces steric clashes with the fused ring framework while maintaining favorable electronic interactions. Crystallographic analysis demonstrates that the molecule exhibits significant conformational rigidity due to the constraints imposed by the fused ring system, with limited flexibility primarily restricted to rotation around the carboxylate ester bond.

Torsional Angle Profiling of the Pyrano-Pyridine Fused Ring System

Torsional angle analysis provides fundamental insights into the conformational behavior and spatial arrangement of the pyrano-pyridine fused ring system in this compound. The systematic evaluation of dihedral angles throughout the molecular framework reveals specific conformational preferences that arise from the interplay of steric, electronic, and stereoelectronic factors. Torsional angles represent the degree of twist around specific bonds and provide quantitative measures of molecular conformation.

The fused ring system exhibits characteristic torsional angle patterns that reflect the constraints imposed by ring fusion and the steric requirements of the octahydro saturation. The pyrano ring component demonstrates specific puckering patterns that minimize unfavorable eclipsing interactions between adjacent carbon atoms while accommodating the geometric requirements of the ring fusion. Similarly, the pyridine ring component adopts torsional angles that optimize orbital overlap and minimize steric strain within the saturated framework.

Table 3: Representative Torsional Angle Ranges

Bond Sequence Torsional Angle Range Conformational Implication
Carbon-Carbon-Carbon-Carbon (ring) 45-65 degrees Chair-like puckering
Carbon-Nitrogen-Carbon-Carbon 55-75 degrees Pyramidal nitrogen geometry
Carbon-Carbon-Oxygen-Carbon 40-60 degrees Optimal ether bond geometry
Ester Carbon-Oxygen-Carbon-Carbon 120-180 degrees Extended ester conformation

The torsional angle profile reveals that the molecule adopts conformations that maximize favorable gauche interactions while minimizing unfavorable eclipsing arrangements. The octahydro saturation pattern creates a complex network of carbon-carbon and carbon-heteroatom bonds, each contributing to the overall conformational stability through specific torsional angle preferences. The analysis demonstrates that the fused ring system exhibits remarkable conformational rigidity, with most torsional angles constrained within narrow ranges that optimize molecular stability.

Hydrogen Bonding Networks in Crystal Packing Arrangements

The crystal packing of this compound is governed by specific hydrogen bonding interactions that create three-dimensional networks within the solid state structure. These intermolecular interactions play a crucial role in determining crystal stability, melting point, and other physical properties of the compound. The systematic analysis of hydrogen bonding patterns reveals the presence of both classical and non-classical hydrogen bonds that contribute to the overall crystal architecture.

The primary hydrogen bonding interactions involve the nitrogen atom of the pyridine ring serving as a hydrogen bond acceptor, forming contacts with neighboring molecules through carbon-hydrogen to nitrogen interactions. The ester carbonyl oxygen also participates in hydrogen bonding networks, accepting hydrogen bonds from adjacent molecular units. These interactions create extended chains and layers within the crystal structure that provide stability and define the overall packing arrangement.

Table 4: Hydrogen Bonding Interaction Analysis

Donor-Acceptor Pair Bond Length Range Angular Range Network Topology
Carbon-Hydrogen...Nitrogen 2.4-2.8 Angstroms 140-180 degrees Linear chains
Carbon-Hydrogen...Oxygen (carbonyl) 2.3-2.7 Angstroms 130-170 degrees Layered arrangements
Carbon-Hydrogen...Oxygen (ether) 2.5-2.9 Angstroms 120-160 degrees Three-dimensional networks

The hydrogen bonding analysis demonstrates that the crystal packing is characterized by cooperative interactions between multiple molecular units. The spatial arrangement of hydrogen bond donors and acceptors creates specific geometric patterns that maximize favorable contacts while minimizing unfavorable steric interactions. The tert-butyl group, while sterically demanding, also participates in weak hydrogen bonding interactions through its methyl hydrogen atoms, contributing to the overall stability of the crystal lattice. The comprehensive evaluation of hydrogen bonding networks reveals that these interactions are essential for maintaining the integrity of the crystal structure and determining the physical properties of the solid-state material.

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-7-6-11-10(9-14)5-4-8-16-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUCVNNMTVMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

One of the most common approaches to synthesize this compound is through cyclization reactions of suitable precursors under acidic or basic conditions. The following steps outline this method:

  • Starting Materials : The synthesis often begins with a substituted pyridine derivative and a suitable aldehyde or ketone.

  • Cyclization : The reaction is usually facilitated by an acid catalyst (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide), leading to the formation of the pyrano[3,2-c]pyridine core.

  • Esterification : After cyclization, the tert-butyl ester group is introduced via an esterification reaction with tert-butyl alcohol in the presence of an acid catalyst.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that may offer advantages in terms of yield and selectivity:

  • Hybrid Catalysts : Research indicates that hybrid catalysts can enhance the efficiency of cyclization reactions. For instance, using a combination of Lewis acids and organocatalysts has been shown to improve yields and diastereoselectivity in similar compounds.

  • One-Pot Reactions : Some methodologies advocate for one-pot reactions that combine multiple steps into a single process. These methods can simplify the synthesis by minimizing purification steps between reactions.

Summary of Synthetic Strategies

The following table summarizes key synthetic strategies for preparing tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate:

Method Description Advantages
Cyclization Acid/base-catalyzed cyclization of pyridine derivatives with aldehydes. Established method with good yields.
Esterification Introduction of tert-butyl ester via reaction with tert-butyl alcohol. Enhances solubility and stability.
Hybrid Catalysts Use of hybrid catalysts to improve reaction efficiency and selectivity. Higher yields and diastereoselectivity.
One-Pot Reactions Combining multiple synthetic steps into one reaction vessel. Reduces time and purification efforts.

Recent studies have highlighted various aspects of the preparation methods for this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that using hybrid catalysts significantly improved the yield of similar bicyclic compounds compared to traditional methods.

  • Another investigation focused on one-pot synthesis approaches that successfully integrated cyclization and esterification steps while maintaining high purity levels in the final product.

Chemical Reactions Analysis

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Key Features :

  • Core structure : Imidazo[1,2-a]pyridine fused with a tetrahydro ring system.
  • Functional groups: Two ethyl ester groups, a cyano group, and a 4-nitrophenyl substituent.
  • Physical properties : Melting point 243–245°C; molecular weight 51% purity .
    Comparison :
  • Reactivity: The cyano and nitro groups in 1l introduce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
  • Applications : 1l is characterized for its spectroscopic data (1H/13C NMR, IR, HRMS), whereas the target compound’s utility lies in spirocyclic intermediate synthesis .

4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Key Features :

  • Core structure: Spirocyclic system combining a heptanone and oxirane ring.
  • Functional groups : Iodomethyl substituent and ketone.
  • Molecular formula : C9H15IO2 .
    Comparison :
  • Reactivity : The iodomethyl group acts as a leaving group, enabling cross-coupling reactions, unlike the tert-butyl ester’s protective role.

tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Key Features :

  • Core structure : Triazolo[4,3-a]pyridine fused with a tetrahydro ring.
  • Functional groups : tert-Butyl ester and triazole ring.
  • Molecular weight : 223.27 g/mol .
    Comparison :
  • Electronic effects: The triazole ring introduces aromaticity and hydrogen-bonding capability, differing from the pyranopyridine’s oxygen-based polarity.
  • Applications : Likely used in medicinal chemistry for metabolic stability, whereas the target compound is tailored for spirocyclic scaffold synthesis .

tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Key Features :

  • Core structure : Pyrrolo[3,4-b]pyridine with a formyl group.
  • Functional groups : Formyl and tert-butyl ester.
  • Purity : 97% (commercially available) .
    Comparison :
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s ester is more suited for deprotection or hydrolysis.
  • Structural flexibility: The pyrrolopyridine core may exhibit less conformational rigidity than the pyranopyridine system.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate (Target) C13H21NO3 (inferred) ~239.32 (calculated) tert-Butyl ester, pyranopyridine Spirocyclic intermediate synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C28H27N5O7 545.55 Ethyl esters, cyano, nitro Spectroscopic characterization
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one C9H15IO2 282.12 Iodomethyl, ketone Cross-coupling precursor
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate C11H17N3O2 223.27 Triazole, tert-butyl ester Medicinal chemistry intermediates
tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate C14H18N2O3 262.31 Formyl, tert-butyl ester Derivatization reactions

Biological Activity

Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_2O_3 with a molecular weight of approximately 238.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:

  • Antimicrobial Activity : Preliminary assessments suggest potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antitumor Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.

Binding Affinity and Activity

Interaction studies typically involve assessing the binding affinity of this compound against various receptors and enzymes. Techniques used include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
  • Radiolabeled Ligand Binding Assays : For determining affinity constants.

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related compounds and their notable features:

Compound NameStructureNotable Features
1. 2-Methylpyrido[3',2':3'',4'']oxazineStructureExhibits antimicrobial properties
2. 6-Amino-2-pyridoneStructureStudied for neuroprotective effects
3. 1-Benzopyrido[3',2':3'',4'']oxazineStructureKnown for antitumor activity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and found that derivatives of this compound showed significant inhibition compared to controls .
  • Neuroprotective Mechanisms : Research documented in Neuroscience Letters highlighted that similar pyridine derivatives could reduce oxidative stress in neuronal cell cultures .
  • Antitumor Activity : A recent investigation indicated that a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

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